molecular formula C15H10F6N2O B2479739 1,3-Bis[4-(trifluoromethyl)phenyl]urea CAS No. 1960-88-9

1,3-Bis[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2479739
CAS No.: 1960-88-9
M. Wt: 348.248
InChI Key: PEXQIAHZLFTVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis[4-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C15H10F6N2O. It has an average mass of 348.243 Da and a monoisotopic mass of 348.069733 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of two phenyl rings, each substituted with a trifluoromethyl group, connected by a urea group .


Physical and Chemical Properties Analysis

This compound has a boiling point of 287.1±40.0 C at 760 mmHg and a melting point of 209-210 C . It is a solid at room temperature .

Scientific Research Applications

Inhibition of Translation Initiation in Cancer Research

1,3-Bis[4-(trifluoromethyl)phenyl]urea has been identified as a potent activator of the eIF2α kinase heme-regulated inhibitor, demonstrating potential in cancer research. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex (Denoyelle et al., 2012).

Organocatalysis in Organic Chemistry

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a closely related compound, has been instrumental in the development of H-bond organocatalysts, extensively used in organic transformations (Zhang, Bao, & Xing, 2014).

Studies in Crystallography

Research in crystallography has utilized this compound derivatives, providing insights into molecular structures and interactions, as seen in the study of its reaction with methyl iodide (Jung, Lee, Choi, & Lee, 2008).

Supramolecular Chemistry

This compound plays a significant role in supramolecular chemistry. Studies have explored its interactions and hydrogen bonding capabilities, contributing to the understanding of molecular assembly and structure (Boiocchi et al., 2004).

Asymmetric Catalysis

The compound is involved in asymmetric catalysis, as demonstrated in the asymmetric Michael addition of thiols to β-nitrostyrenes, showcasing its potential in stereoselective synthesis (Kawazoe et al., 2015).

Nanotechnology

In the field of nanotechnology, derivatives of this compound are used to form nanochannels, which are pivotal for molecular transport studies. This application is significant in the study of molecular diffusion and transport mechanisms (Bowers et al., 2015).

Conformational Control Studies

The compound is instrumental in studies aiming to control molecular conformation, particularly in the context of enhancing intermolecular hydrogen bonding in aromatic bis-ureas (Isare et al., 2012).

Synthesis and Biological Evaluation

Its derivatives have been synthesized and evaluated for various biological activities, including antiproliferative effects against cancer cell lines (Perković et al., 2016).

Structural Diversity in Supramolecular Assemblies

The compound contributes to the understanding of structural diversity in supramolecular assemblies, as seen in studies examining various solid forms of related bis-ureas (Capacci-Daniel et al., 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1,3-bis[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXQIAHZLFTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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